molecular formula C10H11NO3 B6270691 4-amino-3-cyclopropoxybenzoic acid CAS No. 1243473-88-2

4-amino-3-cyclopropoxybenzoic acid

Cat. No. B6270691
CAS RN: 1243473-88-2
M. Wt: 193.2
InChI Key:
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Description

4-Amino-3-cyclopropoxybenzoic acid (4-ACPA) is a cyclic non-aromatic carboxylic acid that is commonly used in scientific research applications. It is a versatile compound that has been used in a variety of areas, including synthesis, biochemistry, and pharmacology. 4-ACPA is a valuable intermediate in the synthesis of drugs, and it has been used in the synthesis of several antibiotics, anti-cancer drugs, and anti-inflammatory agents. 4-ACPA has also been used in the study of the biochemical and physiological effects of various compounds.

Safety and Hazards

The safety data sheet for a similar compound, 4-aminobenzoic acid, indicates that it may form combustible dust concentrations in air. It also mentions that it’s harmful to aquatic life with long-lasting effects .

Future Directions

While specific future directions for “4-amino-3-cyclopropoxybenzoic acid” are not available, a study mentions that a non-proteinogenic amino acid, 4-amino-3-hydroxybenzoic acid (4,3-AHBA), is expected to be a precursor of highly functional polybenzoxazole polymers . This suggests potential future applications for similar compounds in the production of high-performance materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3-cyclopropoxybenzoic acid involves the protection of the carboxylic acid group, followed by the introduction of the cyclopropyl group and the amino group. The protected carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "3-hydroxybenzoic acid", "cyclopropane", "ammonia", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 3-hydroxybenzoic acid with acetic anhydride in the presence of sodium hydroxide to yield 3-acetoxybenzoic acid.", "Step 2: Introduction of the cyclopropyl group by reacting cyclopropane with 3-acetoxybenzoic acid in the presence of hydrochloric acid to yield 4-acetoxy-3-cyclopropoxybenzoic acid.", "Step 3: Introduction of the amino group by reacting 4-acetoxy-3-cyclopropoxybenzoic acid with ammonia in ethanol to yield 4-amino-3-cyclopropoxybenzoic acid.", "Step 4: Deprotection of the carboxylic acid group by reacting 4-amino-3-cyclopropoxybenzoic acid with sodium hydroxide to yield the final product." ] }

CAS RN

1243473-88-2

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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